REACTION_SMILES
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[C:25](=[O:26])([O-:27])[O-:28].[CH3:33][C:34](=[O:35])[CH3:36].[Cl:12][CH2:13][c:14]1[n:15][c:16](-[c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[s:17][cH:18]1.[ClH:11].[Cs+:29].[Cs+:30].[I-:32].[K+:31].[OH:1][c:2]1[cH:3][cH:4][cH:5][cH:6][c:7]1[N+:8]([O-:9])=[O:10]>>[O:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][c:7]1[N+:8]([O-:9])=[O:10])[CH2:13][c:14]1[n:15][c:16](-[c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[s:17][cH:18]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
ClCc1csc(-c2ccccc2)n1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1ccccc1O
|
Name
|
|
Type
|
product
|
Smiles
|
O=[N+]([O-])c1ccccc1OCc1csc(-c2ccccc2)n1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |